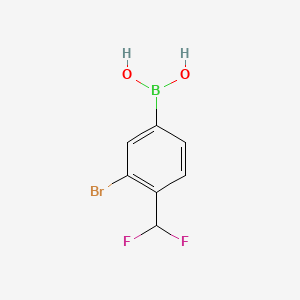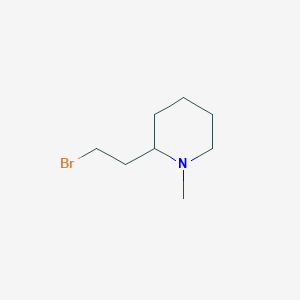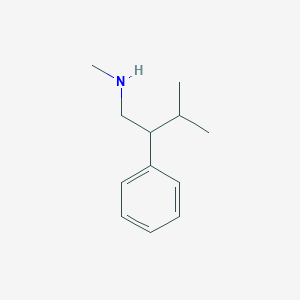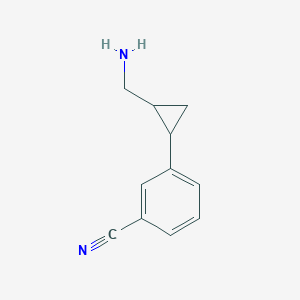
3-(2-(Aminomethyl)cyclopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Aminomethyl)cyclopropyl)benzonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an aminomethyl group. This compound is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a cyclopropylamine under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Aminomethyl)cyclopropyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-(2-(Aminomethyl)cyclopropyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Aminomethyl)cyclopropyl)phenol
- 3-(2-(Aminomethyl)cyclopropyl)benzaldehyde
- 3-(2-(Aminomethyl)cyclopropyl)benzoic acid
Uniqueness
3-(2-(Aminomethyl)cyclopropyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
3-[2-(aminomethyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-8-2-1-3-9(4-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2 |
Clé InChI |
MLQXPZHKJQNZTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC=CC(=C2)C#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


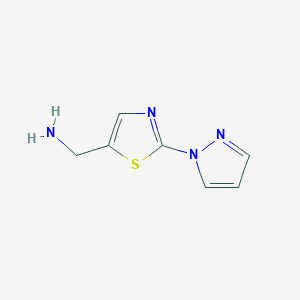
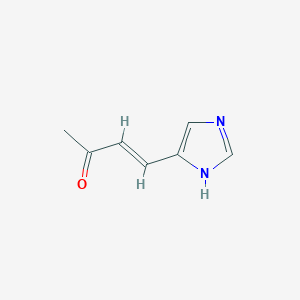

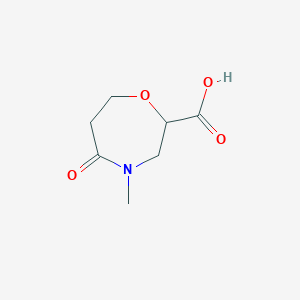
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

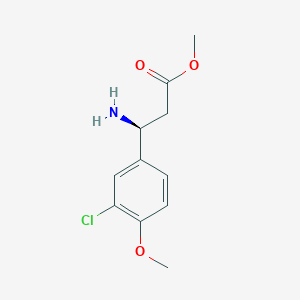
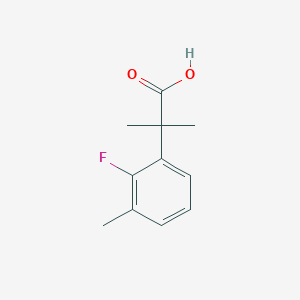
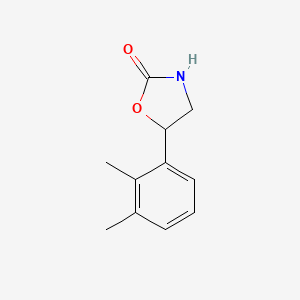
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

